N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide
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Overview
Description
N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Pyrazine Intermediate: : The synthesis begins with the preparation of the 3-piperidin-1-ylpyrazine intermediate. This can be achieved through the reaction of 2-chloropyrazine with piperidine under reflux conditions in the presence of a base such as potassium carbonate.
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Coupling with Benzamide: : The next step involves the coupling of the pyrazine intermediate with 4-hydroxybenzamide. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
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Introduction of the Furylmethyl Group: : The final step is the introduction of the 2-furylmethyl group. This can be achieved through a nucleophilic substitution reaction where the benzamide derivative is reacted with 2-furylmethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be susceptible to oxidation, leading to the formation of furan-2,5-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Pharmacology: It can be used in the study of drug-receptor interactions, particularly in the context of its piperidine and pyrazine moieties.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide exerts its effects is likely to involve interactions with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazine ring may engage in hydrogen bonding or π-π interactions with biological macromolecules. The furan ring can also participate in various biochemical pathways, potentially leading to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide: can be compared with other benzamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of the furan, piperidine, and pyrazine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other benzamide derivatives, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(24-15-18-5-4-14-27-18)16-6-8-17(9-7-16)28-21-19(22-10-11-23-21)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLDEBWGBRGBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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